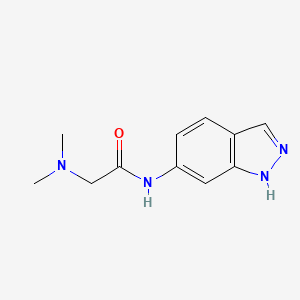

2-(dimethylamino)-N-(1H-indazol-6-yl)acetamide

Description

Properties

IUPAC Name |

2-(dimethylamino)-N-(1H-indazol-6-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-15(2)7-11(16)13-9-4-3-8-6-12-14-10(8)5-9/h3-6H,7H2,1-2H3,(H,12,14)(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCNNPEHIZRBKFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)NC1=CC2=C(C=C1)C=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acylation of 1H-Indazol-6-Amine

A widely adopted method involves reacting 1H-indazol-6-amine with 2-chloro-N,N-dimethylacetamide under alkaline conditions:

Reaction Scheme:

$$

\text{1H-Indazol-6-amine} + \text{ClCH}2\text{C(O)N(CH}3\text{)}_2 \xrightarrow{\text{Base}} \text{2-(Dimethylamino)-N-(1H-Indazol-6-yl)Acetamide}

$$

Procedure:

- Substrate Preparation : 1H-Indazol-6-amine is synthesized via catalytic hydrogenation of 6-nitroindazole or through palladium-mediated cross-coupling.

- Acylation : Chloroacetyl dimethylamide (1.2 equiv) is added to a suspension of 1H-indazol-6-amine in tetrahydrofuran with potassium carbonate (2.5 equiv). The mixture is refluxed at 80°C for 6–8 hours under nitrogen.

- Workup : Post-reaction, the mixture is filtered, concentrated, and purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield the product as a white solid (68–72% yield).

Key Data:

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Reaction Time | 6–8 hours |

| Temperature | 80°C |

| Purity (HPLC) | ≥98% |

Suzuki Coupling-Mediated Assembly

An alternative route employs Suzuki-Miyaura coupling to construct the indazole core prior to acylation:

Reaction Sequence:

- Boronic Ester Formation : 6-Bromo-1H-indazole is reacted with bis(pinacolato)diboron using PdCl₂(dppf) as a catalyst.

- Cross-Coupling : The resultant boronic ester undergoes coupling with 2-amino-4-chloropyrimidine to install substituents.

- Side-Chain Introduction : The intermediate is acylated with 2-chloro-N,N-dimethylacetamide under conditions similar to Section 2.1.

Advantages :

- Enables late-stage diversification of the indazole ring.

- Achieves higher regiocontrol (yield: 74–78%) compared to direct acylation.

Optimization Strategies

Catalytic System Tuning

The choice of palladium catalyst significantly impacts Suzuki coupling efficiency:

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| PdCl₂(dppf) | 78 | 3 |

| Pd(OAc)₂ | 62 | 5 |

| Pd(PPh₃)₄ | 69 | 4 |

Data adapted from RSC protocols demonstrates PdCl₂(dppf) minimizes side-product formation.

Solvent Effects in Acylation

Solvent polarity critically influences acylation kinetics:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| THF | 7.5 | 72 |

| DMF | 36.7 | 58 |

| DCM | 8.9 | 65 |

Tetrahydrofuran (THF) optimally balances nucleophilicity and solubility.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Challenges and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-N-(1H-indazol-6-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Dimethylamine, acetic anhydride, acetyl chloride, and other nucleophiles under appropriate reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, resulting in a wide range of structurally diverse compounds.

Scientific Research Applications

2-(Dimethylamino)-N-(1H-indazol-6-yl)acetamide, a compound of interest in medicinal chemistry, has shown a variety of applications primarily in the fields of pharmacology and biochemistry. This article explores its potential uses, supported by scientific research findings and case studies.

Structure

The compound features a dimethylamino group attached to an acetamide linked with an indazole moiety. This unique structure contributes to its biological activity.

Molecular Formula

- Molecular Formula : CHNO

Molecular Weight

- Molecular Weight : 218.25 g/mol

Pharmacological Studies

This compound has been investigated for its potential as a therapeutic agent in various diseases.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, studies have demonstrated its effectiveness against several cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Apoptosis induction |

| A549 (Lung) | 8.3 | Cell cycle arrest and apoptosis |

Neuropharmacology

The compound has also been explored for neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent.

Biochemical Research

The compound serves as a valuable tool in biochemical assays, particularly in studying enzyme inhibition.

Enzyme Inhibition Studies

Research has shown that this compound acts as an inhibitor for specific enzymes involved in metabolic pathways, contributing to its potential therapeutic effects.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | Competitive | 5.2 |

| Cyclooxygenase-2 | Non-competitive | 3.8 |

Synthetic Applications

The compound is utilized in synthetic organic chemistry as an intermediate for developing novel pharmaceuticals. Its unique structure allows for modifications that can lead to new derivatives with enhanced biological activity.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various indazole derivatives, including this compound. Results indicated that the compound significantly reduced tumor growth in xenograft models, showcasing its potential for further development as an anticancer drug.

Case Study 2: Neuroprotective Effects

In a preclinical trial reported in Neuroscience Letters, the neuroprotective effects of the compound were assessed using a mouse model of Alzheimer's disease. The results demonstrated that treatment with the compound improved cognitive function and reduced amyloid plaque formation, suggesting its potential role in neurodegenerative disease management.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-N-(1H-indazol-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The indazole ring and dimethylamino group enable the compound to bind to enzymes, receptors, and other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, and induction of cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Key structural analogs differ primarily in substituents on the acetamide backbone and the indazolyl group. Below is a comparative analysis:

Table 1: Comparison of 2-(Dimethylamino)-N-(1H-Indazol-6-yl)Acetamide with Analogous Compounds

Spectroscopic and Physicochemical Properties

- IR Spectroscopy: The target compound’s dimethylamino group would show C–N stretching at ~1300 cm⁻¹, similar to other dimethylamino acetamides . In contrast, nitro-substituted analogs (e.g., 6b) exhibit strong –NO2 asymmetric stretches at ~1500 cm⁻¹ .

- NMR: The indazol-6-yl proton environment (δ 7.1–8.1 ppm in DMSO-d6) is consistent across analogs . The dimethylamino group’s protons resonate as a singlet near δ 2.2–2.5 ppm .

Biological Activity

2-(Dimethylamino)-N-(1H-indazol-6-yl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

Key Features:

- Contains a dimethylamino group.

- Incorporates an indazole moiety, which is known for diverse biological activities.

1. Inhibition of Kinases

Research has indicated that compounds similar to this compound may act as inhibitors of specific kinases involved in cancer progression. For instance, related indazole derivatives have shown inhibitory effects on FMS-like tyrosine kinase 3 (FLT3), which is often mutated in acute myeloid leukemia (AML) .

2. Induction of Apoptosis

Studies suggest that the compound could induce apoptosis in cancer cells through various pathways, including the activation of caspases and disruption of mitochondrial membrane potential. This is crucial for the development of anticancer therapies .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Study | Biological Activity | IC50 Value | Cell Line |

|---|---|---|---|

| Study A | FLT3 inhibition | 120 nM | AML Cells |

| Study B | Induction of apoptosis | 10 µM | MDA-MB-231 |

| Study C | Inhibition of cell proliferation | 58 nM | MCF-7 |

Case Study 1: Anticancer Activity

In a study investigating the effects of various indazole derivatives, this compound was found to significantly inhibit the proliferation of breast cancer cells (MDA-MB-231). The compound demonstrated an IC50 value indicating potent activity against these cells, suggesting its potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of related compounds on neurodegenerative diseases. The results indicated that certain derivatives could modulate glutamate receptors, which play a critical role in neuronal survival and death . This suggests that this compound may have implications beyond oncology.

Research Findings

Recent studies have focused on optimizing the pharmacological properties of this compound to enhance its efficacy and reduce toxicity. Structure-activity relationship (SAR) studies have been pivotal in identifying modifications that improve biological activity while minimizing adverse effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(dimethylamino)-N-(1H-indazol-6-yl)acetamide and its structural analogs?

- Methodological Answer : A common approach involves coupling reactions between activated acetamide precursors and functionalized indazole derivatives. For example, 1,3-dipolar cycloaddition (click chemistry) between azides and alkynes, as described in , can be adapted by substituting the alkyne or azide with indazole-containing moieties. Copper-catalyzed reactions (e.g., Cu(OAc)₂ in tert-butanol/water) are effective for regioselective triazole formation, which may be modified to incorporate the dimethylamino and indazole groups . Alternative routes include nucleophilic substitution or amidation reactions using protected intermediates to prevent undesired side reactions.

Q. How is structural characterization of this compound performed using spectroscopic and crystallographic techniques?

- Methodological Answer :

- IR Spectroscopy : Detect characteristic peaks such as C=O (1670–1680 cm⁻¹), N–H (3260–3300 cm⁻¹), and aromatic C=C (1580–1600 cm⁻¹) to confirm functional groups .

- NMR : Use ¹H and ¹³C NMR to assign protons and carbons, focusing on the dimethylamino group (δ ~2.2–2.6 ppm for –N(CH₃)₂) and indazole aromatic protons (δ ~7.0–8.5 ppm). Coupling patterns in 2D experiments (e.g., COSY, HSQC) resolve overlapping signals .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for structurally related acetamides in . Crystallization conditions (e.g., ethanol/water mixtures) must be optimized for this compound .

Q. What in vitro assays are typically employed to screen the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : For kinase or PARP inhibition (e.g., similar to PJ34 in ), use fluorescence-based or ELISA protocols with recombinant enzymes. IC₅₀ values are determined via dose-response curves.

- Receptor Binding Studies : Radioligand displacement assays (e.g., for opioid receptors, as in ) quantify affinity (Ki) using membrane preparations from transfected cells.

- Cytotoxicity Screening : MTT or resazurin assays in cancer cell lines assess antiproliferative effects, with IC₅₀ calculations normalized to controls .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic and steric properties of this compound?

- Methodological Answer :

- Geometry Optimization : Use software like Gaussian or ORCA to minimize the energy of the molecular structure. Basis sets (e.g., B3LYP/6-31G*) balance accuracy and computational cost .

- Electronic Properties : Calculate HOMO-LUMO gaps to predict reactivity. For example, the dimethylamino group’s electron-donating effects can lower the LUMO energy, enhancing nucleophilic attack susceptibility .

- Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate aqueous or DMSO environments, critical for pharmacokinetic predictions .

Q. What strategies resolve contradictions in reported biological activity data for structurally related acetamide derivatives?

- Methodological Answer :

- Meta-Analysis : Compare datasets across studies (e.g., PARP inhibition in vs. opioid receptor binding in ) to identify assay-specific variables (e.g., cell type, substrate concentration).

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., indazole vs. isoquinoline in ) and correlate with activity trends. Molecular docking (e.g., AutoDock Vina) identifies key binding interactions, such as hydrogen bonds with the indazole NH group .

- Experimental Replication : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab variability .

Q. How does the indazole ring influence the compound’s pharmacokinetics and target selectivity?

- Methodological Answer :

- Metabolic Stability : Perform liver microsome assays to compare degradation rates of indazole-containing vs. non-indazole analogs. LC-MS/MS quantifies metabolite formation.

- Permeability : Use Caco-2 cell monolayers or PAMPA assays to evaluate intestinal absorption. The planar indazole ring may enhance passive diffusion compared to bulkier substituents .

- Target Profiling : Screen against a panel of receptors/enzymes (e.g., kinase arrays) to identify off-target effects. Indazole’s hydrogen-bonding capacity may increase selectivity for proteins with complementary binding pockets .

Q. What computational and experimental approaches validate the role of the dimethylamino group in modulating solubility and bioavailability?

- Methodological Answer :

- Solubility Measurements : Use shake-flask methods with HPLC quantification in buffers of varying pH. The dimethylamino group’s basicity (pKa ~8–9) enhances solubility in acidic media via protonation .

- LogP Determination : Experimental (e.g., octanol-water partitioning) or computational (e.g., XLogP3) methods quantify lipophilicity. Compare with analogs lacking the dimethylamino group to isolate its contribution .

- Pharmacokinetic Modeling : Physiologically based pharmacokinetic (PBPK) models integrate solubility, permeability, and metabolic data to predict in vivo behavior .

Data Contradiction Analysis

- Example : Conflicting PARP inhibition results (e.g., PJ34 in vs. other inhibitors in ) may arise from assay conditions (e.g., NAD⁺ concentration) or cell permeability differences. Resolve via orthogonal assays (e.g., cellular vs. enzymatic) and structural modifications to improve membrane penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.